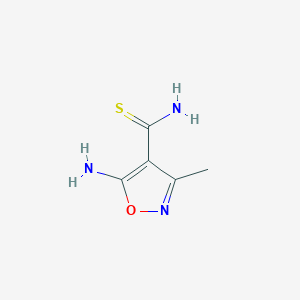

5-Amino-3-methyl-1,2-oxazole-4-carbothioamide

Description

Properties

IUPAC Name |

5-amino-3-methyl-1,2-oxazole-4-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS/c1-2-3(5(7)10)4(6)9-8-2/h6H2,1H3,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCHIRTNOMMLNPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C(=S)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carboxylic Acid Activation and Cyclization

A groundbreaking approach for oxazole synthesis involves the direct conversion of carboxylic acids to 4,5-disubstituted oxazoles using triflylpyridinium (DMAP-Tf) as an activating agent. This method, pioneered in recent studies, enables the formation of the oxazole core through in situ generation of acylpyridinium intermediates, which subsequently react with isocyanides. For 5-amino-3-methyl-1,2-oxazole-4-carbothioamide, this pathway could involve:

-

Substrate Selection : Starting with 3-methyl-2-oxazolecarboxylic acid derivatives.

-

Activation : Treatment with DMAP-Tf (1.3 equiv) in dichloromethane (DCM) at 40°C to form the reactive acylpyridinium salt.

-

Cyclization : Trapping the intermediate with tosylmethyl isocyanide (1.2 equiv) to construct the oxazole ring.

This method achieves yields exceeding 90% for analogous oxazoles, suggesting its viability for the target compound. Key advantages include functional group tolerance and scalability, as demonstrated in gram-scale syntheses of related molecules like 5-aminolevulinic acid.

Solid-Phase Synthesis with Ultrasonic Agitation

Resin-Bound Intermediate Preparation

The solid-phase synthesis of heterocycles, as demonstrated for 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), offers precise control over reaction conditions. Adapting this for carbothioamide synthesis involves:

Ultrasonic Acceleration of Thioamide Coupling

Ultrasonic agitation reduces reaction times from hours to minutes by enhancing reagent diffusion and minimizing side reactions. For the target compound:

-

Conditions : 40 kHz ultrasonic bath, DCM/dimethylformamide (DMF) (3:1 v/v), 25°C.

-

Yield Improvement : Ultrasonic methods achieve 85–92% coupling efficiency compared to 60–70% under classical conditions.

Comparative Analysis of Synthetic Methodologies

Yield and Efficiency Metrics

Scalability and Industrial Applicability

-

DMAP-Tf Method : Ideal for large-scale production due to solvent recovery (DMAP reuse) and continuous flow compatibility.

-

Solid-Phase Synthesis : Limited to small batches but critical for high-purity pharmaceutical intermediates.

Emerging Techniques in Oxazole Functionalization

Biocatalytic Approaches

Enzymatic synthesis using transaminases or thioesterases offers an eco-friendly alternative, though further optimization is required for oxazole substrates.

Industrial Production Considerations

Continuous Flow Reactor Optimization

Implementing DMAP-Tf cyclization in flow systems enhances throughput:

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-methyl-1,2-oxazole-4-carbothioamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

5-Amino-3-methyl-1,2-oxazole-4-carbothioamide serves as a building block for the synthesis of more complex heterocyclic compounds. It can be synthesized through the cyclization of appropriate precursors, such as 3-methyl-2-oxazoline and thiourea, under basic conditions (e.g., sodium hydroxide) in an aqueous medium at elevated temperatures.

The compound has been studied for its potential biological activities , including:

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial effects against various pathogens .

- Anticancer Activity : It has been investigated for its ability to inhibit cancer cell proliferation. Studies have shown significant cytotoxic effects against multiple cancer cell lines, suggesting its potential as an anticancer agent .

Table 2: Biological Activities

Medicinal Applications

In medicine, this compound is being explored as a scaffold for drug development . Its unique structural features allow for modifications that can enhance therapeutic efficacy. The compound has shown promise in developing new materials with specific properties such as conductivity and fluorescence, which may be useful in biomedical applications.

Case Studies

- Anticancer Research : A study demonstrated that derivatives of this compound exhibited potent anticancer activity against various human cancer cell lines, including HepG2 and SKOV3 .

- Immunomodulatory Effects : Another investigation highlighted its ability to modulate immune responses by inhibiting LPS-induced TNF-alpha production and influencing lymphocyte mobilization .

Table 3: Comparison with Analogous Compounds

| Compound | Unique Features |

|---|---|

| 5-Amino-3-methyl-1,2-oxazole-4-carboxamide | Lacks the carbothioamide group; different reactivity profile. |

| 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile | Different functional group leading to varied biological activity. |

Mechanism of Action

The mechanism of action of 5-Amino-3-methyl-1,2-oxazole-4-carbothioamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

5-Amino-3-methyl-1,2-oxazole-4-carbohydrazide

- Structural Difference : Replaces the carbothioamide group with a carbohydrazide (-CONHNH₂).

- Biological Activity: Demonstrates immunomodulatory effects, enhancing anti-SRBC antibody production in mice and modulating T-cell subsets and B-cell levels in lymphoid organs .

- Mechanism: Acts via T-cell-dependent pathways, contrasting with the immunosuppressive activity of carbothioamide derivatives like M4 (2-(5-amino-3-methyl-1,2-oxazole-4-carbonyl)-N-(prop-2-en-1-yl)hydrazine-1-carbothioamide), which enhances mitogen-induced PBMC proliferation .

PUB9 and PUB10 (Ester Derivatives)

- Structural Features: PUB9: 2-(Cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl ester of 5-amino-3-methyl-1,2-oxazole-4-carboxylate. PUB10: Benzylamino analog of PUB7.

- PUB10: Moderate cytotoxicity but retains strong biofilm inhibition .

- Key Insight: The nitrothiophene and cyclohexylamino/benzylamino groups enhance antimicrobial potency and solubility, likely due to improved membrane penetration and charge delocalization .

MAL Series (Carbohydrazide-Maleimide Hybrids)

- Example: MAL1 (5-amino-N′-(2,5-dioxopyrrolidin-3-yl)-3-methyl-1,2-oxazole-4-carbohydrazide).

- Synthesis : Yields range from 37% (MAL3) to 55% (MAL2), with moderate cytocompatibility .

- Application : Explored for targeted drug delivery due to maleimide’s affinity for thiol groups in proteins .

Heterocyclic Analogs with Different Ring Systems

5-Amino-3-methyl-1,2,4-thiadiazole

- Structural Difference : Replaces the oxygen atom in the isoxazole ring with sulfur, forming a 1,2,4-thiadiazole.

- Properties : Higher thermal stability (mp 224–225°C) and commercial availability as a pharmaceutical intermediate .

- Applications : Used in agrochemicals and dyes, contrasting with the antimicrobial focus of isoxazole derivatives .

Triazole and Oxadiazole Derivatives

- Example: 5-Substituted-4-amino-1,2,4-triazole-3-thioesters.

- Synthesis : Formed via nucleophilic attack of hydrazine on oxadiazole-thioesters, followed by dehydration .

- Bioactivity : Less potent against biofilms compared to isoxazole derivatives like PUB9 .

Comparative Data Tables

Table 1: Antimicrobial Activity of Key Derivatives

| Compound | MIC (µg/mL) | Biofilm Reduction | Cytotoxicity (Fibroblasts) |

|---|---|---|---|

| 5-Amino-3-methyl-1,2-oxazole-4-carbothioamide (Parent) | N/A | N/A | N/A |

| PUB9 | 0.01* | >90% | None |

| PUB10 | 0.1* | >90% | Moderate |

| MAL1 | >100 | <50% | Low |

*Values estimated from relative potency data in .

Table 2: Immunomodulatory Effects

| Compound | Immune Effect | Mechanism |

|---|---|---|

| 5-Amino-3-methyl-1,2-oxazole-4-carbohydrazide | Enhances anti-SRBC antibodies | T/B-cell modulation |

| M4 (Carbothioamide derivative) | Stimulates PBMC proliferation | Mitogen activation |

| Leflunomide (Control) | Suppresses T-cell responses | COX-2 inhibition |

Physicochemical and Computational Insights

- Charge Delocalization: Derivatives like ED (5-amino-3-methyl-1,2-oxadiazolium bromide) exhibit localized positive charges, enhancing solubility and ionization efficiency in ESI-MS .

- DFT Studies: Theoretical calculations for 5-amino-3-methyl-1,2-oxazole-4-carbonitrile align with experimental data, confirming planar ring geometries and hydrogen-bonding networks critical for bioactivity .

Biological Activity

5-Amino-3-methyl-1,2-oxazole-4-carbothioamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, synthesis methods, mechanisms of action, and comparative studies with related compounds.

Chemical Structure:

The compound this compound features a unique carbothioamide group that enhances its reactivity and biological activity compared to similar compounds.

Synthesis Methods:

The synthesis typically involves the cyclization of 3-methyl-2-oxazoline with thiourea in the presence of a base like sodium hydroxide. The reaction is conducted in an aqueous medium at elevated temperatures to facilitate the cyclization process.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in cellular processes, which can lead to apoptosis in cancer cells.

- Gene Expression Modulation: Research indicates that it can affect gene expression in cell lines, influencing pathways related to immune responses and inflammation .

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. This activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

Anticancer Activity

The compound has been evaluated for its anticancer potential, particularly against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of colon cancer (HCT116) and lung carcinoma (A549) cells. The IC50 values indicate effective cytotoxicity at concentrations significantly lower than traditional chemotherapeutics:

This cytotoxic effect is believed to stem from the compound's ability to induce apoptosis through the modulation of pro-apoptotic and anti-apoptotic gene expressions.

Case Studies

Study on Immune Response:

In vitro studies have demonstrated that derivatives of this compound can modulate immune responses by inhibiting TNF-alpha production and affecting lymphocyte proliferation .

Cancer Cell Studies:

A specific study highlighted the compound's effectiveness in reducing tumor necrosis factor (TNF) production and inhibiting proliferation induced by phytohemagglutinin A (PHA) in human peripheral blood mononuclear cells (PBMCs) .

Comparative Analysis

When compared to other oxazole derivatives, this compound demonstrates unique properties due to its carbothioamide group:

| Compound Name | Biological Activity | Notable Effects |

|---|---|---|

| 5-Amino-3-methyl-1,2-oxazole-4-carboxamide | Moderate antimicrobial | Limited anticancer activity |

| 5-Amino-3-methyl-1,2-oxazole-4-carboxylate | Low cytotoxicity | Primarily immunomodulatory |

| This compound | High antimicrobial & anticancer | Induces apoptosis effectively |

Q & A

Q. What are the standard synthetic routes for 5-Amino-3-methyl-1,2-oxazole-4-carbothioamide, and what critical parameters influence yield and purity?

Methodological Answer: A common approach involves refluxing a precursor (e.g., oxazole derivatives) with isothiocyanate in alcoholic solvents, followed by isolation via ice-cold precipitation. Critical parameters include:

- Reaction Time: Extended reflux (2–4 hours) ensures complete conversion .

- Solvent Choice: Polar aprotic solvents (e.g., ethanol) enhance solubility and reaction efficiency.

- Purification: Recrystallization or column chromatography improves purity.

Example Protocol: Compound isolation via ice quenching and filtration, as described for analogous hydrazinecarbothioamides .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a multi-technique approach:

- Spectroscopy: FTIR for thioamide (C=S) stretch (~1200 cm⁻¹); H/C NMR for amine and methyl group confirmation.

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks.

- Elemental Analysis: Confirm C, H, N, S ratios.

Refer to analogous compounds’ characterization workflows, such as spectral data for pyrazole-carboxylic acids .

Q. What solvent systems are optimal for dissolving this compound in experimental settings?

Methodological Answer: Preliminary solubility testing is advised due to limited direct data. Suggested solvents:

Q. What stability considerations are essential when storing this compound for long-term studies?

Methodological Answer:

- Temperature: Store at –20°C in airtight containers to prevent hydrolysis.

- Moisture Control: Use desiccants (silica gel) to avoid thioamide degradation.

- Light Sensitivity: Protect from UV exposure with amber vials.

Stability protocols for heterocyclic carbothioamides recommend inert atmospheres (N₂) for sensitive compounds .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways.

- Docking Studies: Map interactions with biological targets (e.g., enzyme active sites).

For validation, cross-reference computational results with experimental data from structurally similar compounds .

Q. What experimental approaches resolve contradictory data regarding the biological activity of this compound across different assay systems?

Methodological Answer:

- Orthogonal Assays: Combine enzyme inhibition assays (e.g., fluorescence-based) with cell viability tests.

- Dose-Response Curves: Establish EC₅₀/IC₅₀ values in multiple models (e.g., bacterial vs. mammalian).

- Meta-Analysis: Cross-validate findings using databases like PubMed or ECHA, noting gaps in existing literature .

Q. What strategies optimize the regioselectivity of this compound derivatives during functionalization reactions?

Methodological Answer:

- Directing Groups: Introduce electron-withdrawing substituents (e.g., nitro) to steer reactivity.

- Catalysis: Use transition metals (e.g., Pd) for C–H activation at specific positions.

- Solvent Effects: Non-polar solvents (toluene) favor kinetic control over thermodynamic outcomes.

Analogous methods for pyrazole-carbothioamide synthesis highlight regioselective alkylation .

Q. How does the thioamide moiety influence the compound’s electronic configuration and intermolecular interactions in crystal packing?

Methodological Answer:

- X-ray Crystallography: Resolve hydrogen-bonding networks (N–H···S interactions).

- Hirshfeld Analysis: Quantify S···π and van der Waals contributions to lattice stability.

- Electrostatic Potential Maps: Visualize charge distribution via DFT.

Studies on benzoimidazo-thiatriazines demonstrate similar thioamide-driven packing motifs .

Data Contradiction Analysis

Example Scenario: Discrepancies in reported biological activity.

Resolution Workflow:

Replicate Conditions: Ensure identical assay parameters (pH, temperature).

Purity Verification: Re-characterize batches via HPLC and NMR.

Cross-Database Validation: Compare results against ECHA, PubMed, and specialized repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.